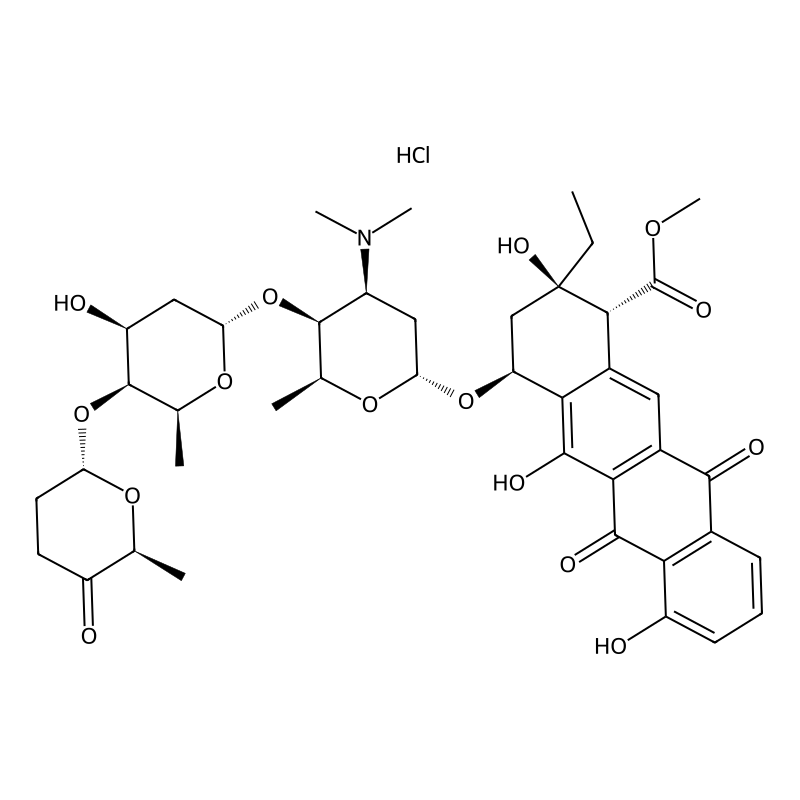

Aclarubicin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Aclarubicin Hydrochloride (CAS 75443-99-1) is a second-generation anthracycline antineoplastic agent characterized by a unique trisaccharide chain. In procurement and material selection, the hydrochloride salt is prioritized over the free base due to its superior aqueous solubility (>25 mg/mL in water and DMSO), which eliminates the need for complex lipid-based vehicles or harsh organic co-solvents during formulation. Unlike classical anthracyclines, aclarubicin functions primarily through histone eviction and dual Topoisomerase I and II inhibition rather than DNA double-strand break induction, providing a distinct, cardiotoxicity-sparing mechanistic profile for advanced oncological and epigenetic research [1].

Substituting standard anthracyclines like doxorubicin or daunorubicin for aclarubicin fundamentally alters experimental outcomes in two critical dimensions: multidrug resistance (MDR) and cardiotoxicity. Doxorubicin is a strong substrate for the P-glycoprotein (MDR1) efflux pump, leading to massive resistance (often >100-fold to 900-fold) in MDR cell lines, whereas aclarubicin evades this efflux mechanism, maintaining intracellular concentrations and cytotoxicity [1]. Furthermore, doxorubicin poisons Topoisomerase II to induce DNA double-strand breaks (DSBs) and reactive oxygen species (ROS), which drive dose-limiting cardiotoxicity; aclarubicin achieves cytotoxicity via histone eviction without inducing DSBs, thereby decoupling chromatin remodeling from cardiotoxic side effects [2]. Finally, substituting the free base form of aclarubicin introduces severe processability issues, as it is practically insoluble in water and requires specialized lipid carriers, whereas the hydrochloride salt allows direct, reproducible aqueous buffer preparation [3].

References

- [1] Efferth et al., 'Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives.' Biomolecules, 2025.

- [2] Qiao et al., 'Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin.' OncoImmunology, 2025.

- [3] European Patent Office. 'Oily composition of aclarubicin or hydrochloride thereof.' EP0132105B1.

Evasion of P-Glycoprotein (MDR1) Mediated Efflux

In multidrug-resistant (MDR) tumor models, classical anthracyclines suffer from severe loss of efficacy due to active efflux. In CEM/ADR5000 leukemia cells, doxorubicin exhibits a 988-fold resistance compared to sensitive parental lines, whereas aclarubicin maintains its potency, showing only a 2.6-fold resistance shift [1]. Similar retention of efficacy is observed in P-glycoprotein-rich human hepatoma and DOX-RFLC3 cell lines, where aclarubicin bypasses the efflux mechanisms that neutralize doxorubicin [2].

| Evidence Dimension | Resistance factor (IC50 ratio of MDR vs sensitive cells) |

| Target Compound Data | Aclarubicin (2.6-fold to <10-fold resistance shift) |

| Comparator Or Baseline | Doxorubicin (160-fold to 988-fold resistance shift) |

| Quantified Difference | Aclarubicin exhibits up to ~380x lower resistance factor than doxorubicin in P-glycoprotein overexpressing cells. |

| Conditions | In vitro cytotoxicity assays using P-glycoprotein overexpressing cell lines (e.g., CEM/ADR5000, DOX-RFLC3). |

Buyers must select aclarubicin when screening compounds or studying pathways in MDR1-overexpressing models where doxorubicin is rendered ineffective.

Decoupling Chromatin Damage from DSB-Mediated Cardiotoxicity

Doxorubicin induces both histone eviction and DNA double-strand breaks (DSBs), a combination that drives severe, dose-limiting cardiotoxicity (clinically capped at 450-550 mg/m2) [1]. Aclarubicin, however, drives chromatin damage via histone eviction and dual Topoisomerase I/II inhibition without inducing DSBs or significant reactive oxygen species (ROS) in cardiomyocytes [2]. This distinct mechanism allows aclarubicin to maintain high antineoplastic efficacy while avoiding the premature cardiac aging and apoptosis associated with classical anthracyclines [3].

| Evidence Dimension | Mechanism of cytotoxicity and cardiotoxic markers |

| Target Compound Data | Aclarubicin (Histone eviction; no DSB induction; low ROS) |

| Comparator Or Baseline | Doxorubicin (Histone eviction + DSB induction + high ROS) |

| Quantified Difference | Aclarubicin lacks the DSB-driven cardiotoxic profile that limits doxorubicin utility, despite equivalent histone eviction capability. |

| Conditions | Cardiomyocyte cell culture and in vivo cardiotoxicity models. |

Procuring aclarubicin is essential for researchers needing an anthracycline that isolates epigenetic/chromatin damage from DSB-induced cardiac toxicity.

Aqueous Solubility and Formulation Processability

The selection of the hydrochloride salt over the free base is driven by critical differences in handling and processability. Aclarubicin hydrochloride is freely soluble in water and DMSO (achieving concentrations >25 mg/mL), allowing for straightforward preparation of aqueous stock solutions . In contrast, the free base is highly lipophilic and practically insoluble in water, with solubility in standard oils (like sesame or olive oil) measuring as low as 4 to 16 µg/mL without the addition of complex solubilizing adjuvants or synthetic lipids [1].

| Evidence Dimension | Aqueous and solvent solubility |

| Target Compound Data | Aclarubicin Hydrochloride (>25 mg/mL in water/DMSO) |

| Comparator Or Baseline | Aclarubicin Free Base (Practically insoluble in water; <0.02 mg/mL in standard oils) |

| Quantified Difference | The HCl salt provides >1000-fold higher solubility in standard aqueous/polar laboratory solvents compared to the free base in lipid vehicles. |

| Conditions | Standard laboratory preparation at 25°C. |

The hydrochloride salt ensures reproducible, solvent-free aqueous dosing in biological assays, eliminating the confounding toxicities of organic co-solvents.

Multidrug-Resistant (MDR) Cancer Pathway Modeling

Because aclarubicin effectively evades P-glycoprotein (MDR1) efflux—maintaining low IC50 values where doxorubicin exhibits >100-fold resistance—it is the preferred anthracycline control for in vitro and in vivo models of chemoresistant leukemia (e.g., AML) and hepatoma [1].

Epigenetic and Chromatin Remodeling Assays

Aclarubicin is uniquely suited for studies focusing on histone eviction and chromatin dynamics. By decoupling histone eviction from DNA double-strand break (DSB) induction, it allows researchers to isolate epigenetic mechanisms of cell death without the confounding DNA damage responses triggered by doxorubicin [2].

Cardiotoxicity-Sparing Drug Development Benchmarking

In cardiovascular safety pharmacology, aclarubicin serves as a critical benchmark for non-cardiotoxic anthracyclines. Its lack of DSB and ROS generation in cardiomyocytes makes it the ideal comparator when developing next-generation chemotherapeutics aimed at eliminating dose-limiting heart failure [3].

High-Throughput Aqueous Screening

The high aqueous solubility (>25 mg/mL) of the hydrochloride salt form makes it highly processable for automated liquid handling systems, ensuring reproducible dosing in high-throughput screening without the precipitation risks associated with the free base .

References

- [1] Efferth et al., 'Predictive and Prognostic Relevance of ABC Transporters for Resistance to Anthracycline Derivatives.' Biomolecules, 2025.

- [2] Wander et al., 'Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents.' Journal of Medicinal Chemistry, 2020.

- [3] Qiao et al., 'Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin.' OncoImmunology, 2025.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

Dates

Explore Compound Types